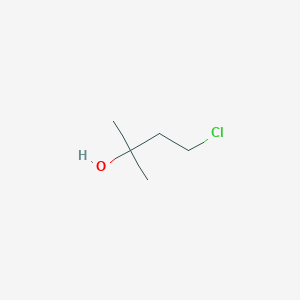

4-Chloro-2-methylbutan-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Chloro-2-methylbutan-2-ol involves various strategies. For instance, 2-Methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation of cyclobutanone and aldehydes. These compounds are significant as they can undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, which are versatile in further chemical transformations (Lei Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, like 4-methylenebutanolides obtained from the oxidation of 2-Methylenecyclobutanones, is crucial for their reactivity and the type of products they can form. These structures often involve cyclic intermediates that are pivotal in synthesizing more complex molecules.

Chemical Reactions and Properties

The chemical behavior of 4-Chloro-2-methylbutan-2-ol derivatives can be quite diverse. For example, the ionization of 4-chloro-3-methylbutanoyl ion leads to a series of rearrangements and cyclizations, indicating the reactivity of such chloro and methyl-substituted compounds in forming more complex structures (D. Farcasiu et al., 1990).

Physical Properties Analysis

The physical properties of 4-Chloro-2-methylbutan-2-ol and its derivatives are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's boiling point, solubility, and density. Understanding these properties is essential for the compound's application in various chemical synthesis processes.

Chemical Properties Analysis

Chemically, 4-Chloro-2-methylbutan-2-ol derivatives exhibit a range of reactivities, such as in the case of the facile synthesis of 2-methylenecyclobutanones and their subsequent oxidation to 4-methylenebutanolides. These reactions underscore the compound's utility in organic synthesis, particularly in building complex molecular architectures (Lei Yu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Acid-catalyzed elimination of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols leads to but-1-enes, while base-catalyzed elimination of related 2-chloro derivatives yields mixtures of fragmentation products and but-1-enes (Casy, Myers, & Pocha, 1966).

The thermal decomposition of 2-methylbutyl chloroformate involves a 1,3-hydride shift with a protonated cyclopropane intermediate, forming 2-chloro-3-methylbutane (Dupuy, Goldsmith, & Hudson, 1973).

4-Methylpentan-2-ol effectively extracts iron(III) from hydrochloric acid for accurate determination of iron(III) concentrations (Gawali & Shinde, 1974).

Synthesis of dolichol-related hexa- and heptaprenols from (R)-1-phenysulfonyl-2-methylbutan-4-ol has been demonstrated, providing insights into the synthesis of dolichol-related compounds (Veselovskii, Koptenkova, Novikova, & Moiseenkov, 1989).

Densities and viscosities of ternary mixtures of 2-methylbutan-2-ol, trichloroethylene, and acetonitrile reveal the nature and strength of intermolecular interactions at 298.15 K and ambient pressure (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).

The solvolysis of 4-(trimethylsilyl)-2-chloro-2-methylbutane suggests minimal participation of the silyl substituent, better stabilizing highly delocalized ions than ethanol (Tilley & Shiner, 1999).

HDPE pipe and resin breakdown in chlorinated water forms novel breakdown products, including 4-chloro-2-methylbutan-2-ol, which leach into the water (Mitroka, Smiley, Tanko, & Dietrich, 2013).

The preparation of 2-(3-Bromo-1-methylpropyl)-1,3-dioxolan and its chloride from 2-methylbutyrolactone has been successfully achieved (Collins & James, 1989).

Halohydrins in treated drinking water, potentially from residual chlorine reacting with 2-methyl-2-butene, can be laboratory artefacts (Jobst, Taguchi, Bowen, Trikoupis, & Terlouw, 2011).

Optical rotation and atomic dimension studies of the four optically active 1-halogeno-2-methylbutanes have been conducted (Brauns, 1937).

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

It is known that alcohols, which 4-chloro-2-methylbutan-2-ol is a type of, can form hydrogen bonds, allowing the molecules to associate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-2-methylbutan-2-ol are not well-studied. These properties are crucial for understanding the bioavailability of the compound. More research is needed to determine these properties .

Eigenschaften

IUPAC Name |

4-chloro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODFUQIUARVWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338232 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylbutan-2-ol | |

CAS RN |

1985-88-2 | |

| Record name | 4-Chloro-2-methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-chloro-2-methylbutan-2-ol be formed unintentionally during sample preparation?

A2: Yes, the study demonstrated that 4-chloro-2-methylbutan-2-ol can be generated as a laboratory artifact. [] Residual chlorine in water samples can react with 2-methyl-2-butene, a common stabilizer in dichloromethane (CH2Cl2) used for extraction, leading to the formation of 4-chloro-2-methylbutan-2-ol. [] This finding emphasizes the need for careful consideration of potential artifact formation during sample preparation and analysis, particularly when dealing with reactive compounds like chlorine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)